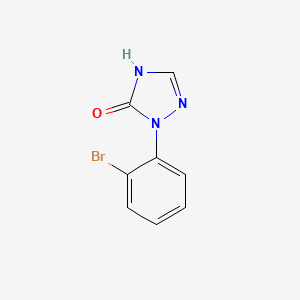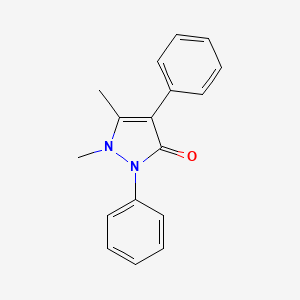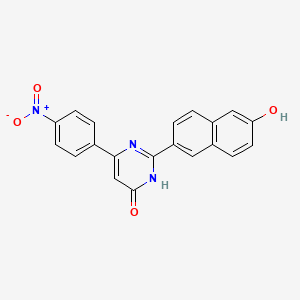
6-(4-Nitrophenyl)-2-(6-oxonaphthalen-2(6H)-ylidene)-2,3-dihydropyrimidin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Hydroxynaphthalen-2-yl)-6-(4-nitrophenyl)pyrimidin-4(1H)-one is a complex organic compound that features a pyrimidinone core substituted with hydroxynaphthyl and nitrophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Hydroxynaphthalen-2-yl)-6-(4-nitrophenyl)pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common approach is the condensation of 6-hydroxynaphthalene-2-carbaldehyde with 4-nitrobenzaldehyde in the presence of a suitable base, followed by cyclization with guanidine to form the pyrimidinone ring. The reaction conditions often include the use of solvents like ethanol or dimethylformamide and catalysts such as piperidine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Hydroxynaphthalen-2-yl)-6-(4-nitrophenyl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with tin(II) chloride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of 2-(6-oxonaphthalen-2-yl)-6-(4-nitrophenyl)pyrimidin-4(1H)-one.
Reduction: Formation of 2-(6-Hydroxynaphthalen-2-yl)-6-(4-aminophenyl)pyrimidin-4(1H)-one.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2-(6-Hydroxynaphthalen-2-yl)-6-(4-nitrophenyl)pyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of 2-(6-Hydroxynaphthalen-2-yl)-6-(4-nitrophenyl)pyrimidin-4(1H)-one depends on its specific application:
Pharmacological Effects: It may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Fluorescent Probes: The compound’s fluorescence properties can be exploited to monitor biological processes or detect specific biomolecules.
Material Science: Its electronic properties can be harnessed in the design of organic electronic devices.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(6-Hydroxynaphthalen-2-yl)-6-phenylpyrimidin-4(1H)-one: Lacks the nitro group, which may affect its reactivity and applications.
2-(6-Hydroxynaphthalen-2-yl)-6-(4-methylphenyl)pyrimidin-4(1H)-one: Contains a methyl group instead of a nitro group, potentially altering its chemical and physical properties.
Uniqueness
2-(6-Hydroxynaphthalen-2-yl)-6-(4-nitrophenyl)pyrimidin-4(1H)-one is unique due to the presence of both hydroxynaphthyl and nitrophenyl groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications, distinguishing it from its analogs.
Propriétés
Numéro CAS |
651720-53-5 |
|---|---|
Formule moléculaire |
C20H13N3O4 |
Poids moléculaire |
359.3 g/mol |
Nom IUPAC |
2-(6-hydroxynaphthalen-2-yl)-4-(4-nitrophenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C20H13N3O4/c24-17-8-5-13-9-15(2-1-14(13)10-17)20-21-18(11-19(25)22-20)12-3-6-16(7-4-12)23(26)27/h1-11,24H,(H,21,22,25) |
Clé InChI |
CVEQWXFZUCIQGZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=O)NC(=N2)C3=CC4=C(C=C3)C=C(C=C4)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12916674.png)
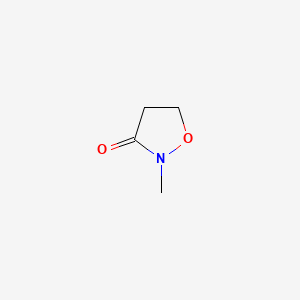

![2h-Thiocino[4,5-d]isoxazole](/img/structure/B12916700.png)
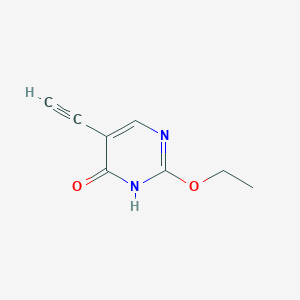
![Isoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazine](/img/structure/B12916726.png)
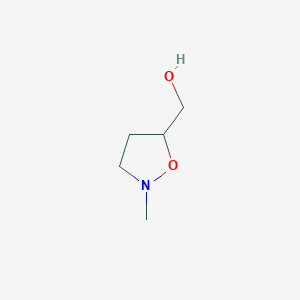
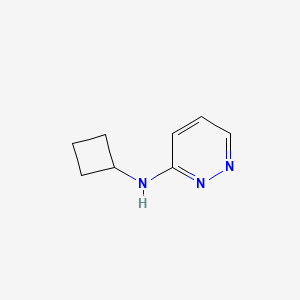
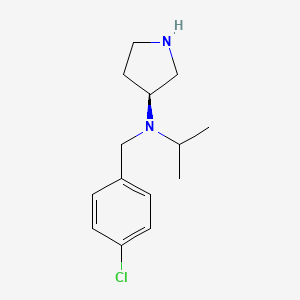

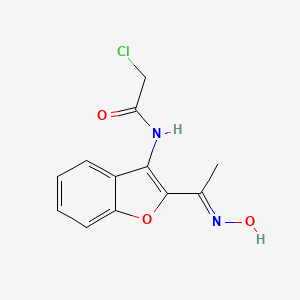
![Ethyl (8-amino-2-methylpyrido[2,3-b]pyrazin-6-yl)carbamate](/img/structure/B12916749.png)
